CID 137699396
Description
Properties
Molecular Formula |
C26H46N3O5 |
|---|---|
Molecular Weight |
480.7 g/mol |
InChI |
InChI=1S/C26H46N3O5/c1-8-10-15-19(3)25(34-20(4)30)24(29(6)7)23(32)17-14-12-11-13-16-21(31)18-28-26(33)22(9-2)27-5/h8,10,18-19,22,24-25,27H,9,11-17H2,1-7H3,(H,28,33)/b10-8+/t19-,22+,24?,25?/m1/s1 |
InChI Key |
AVXFWWUCTKVJMY-LTBFMOQOSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[CH]C(=O)CCCCCCC(=O)C(C([C@H](C)C/C=C/C)OC(=O)C)N(C)C)NC |
Canonical SMILES |
CCC(C(=O)N[CH]C(=O)CCCCCCC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 137699396 involves a series of chemical reactions. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching the reaction solution in an aqueous solution to obtain an intermediate compound. The intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
CID 137699396 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 137699396 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which CID 137699396 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Critical Assessment of Evidence
The provided evidence includes chemical compounds such as oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) , bile acid derivatives (CIDs 6675, 439763, 12594) , and betulin-based inhibitors (CIDs 72326, 64971, 10153267) . However, CID 137699396 is absent from all sources , including:


- Structural overlays in Figure 8 of .
- Oscillatoxin derivatives in .
- Guidelines for compound characterization in .
No data on its molecular structure, biological activity, or physicochemical properties are provided.
Hypothetical Framework for Comparison
If data for this compound were available, the comparison would follow these steps, as inferred from , and 12:
Structural Similarity
- Core Scaffolds: Compare backbone structures (e.g., steroid, triterpenoid, or polyketide frameworks).
- Functional Groups : Analyze substituents (e.g., hydroxyl, sulfate, or acyl groups) and stereochemistry.
- 3D Overlays: Assess spatial alignment with known substrates or inhibitors, as shown for DHEAS and bile acids in .
Functional Similarity
- Biological Targets : Compare enzyme inhibition (e.g., CYP450, transporters) or substrate specificity (e.g., bile acid transporters).
- Mechanistic Data : Evaluate binding affinity (IC₅₀/Ki values) or metabolic pathways.
Physicochemical Properties
| Property | This compound (Hypothetical) | Similar Compound (Example: CID 12594 [DHEAS]) |
|---|---|---|
| Molecular Weight | N/A | 368.48 g/mol |
| LogP (Lipophilicity) | N/A | 2.1 |
| Solubility | N/A | Poor in aqueous media |
| Key Functional Groups | N/A | Sulfate, hydroxyl |
Guidelines for Robust Comparisons
Based on and , a rigorous comparison requires:
Full Characterization : NMR, HRMS, and elemental analysis to confirm structure and purity .
Activity Profiling : Dose-response curves and selectivity assays against related targets.
Computational Modeling : Molecular docking or MD simulations to predict binding modes.
Recommendations
Verify the CID : Ensure the identifier is correct and publicly accessible in databases like PubChem.
Expand Data Sources : Consult primary literature or specialized journals (e.g., Journal of Chemical Sciences guidelines in ).
Leverage Analogues : Use structurally related compounds (e.g., oscillatoxins or betulin derivatives) as proxies if direct data remains unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
